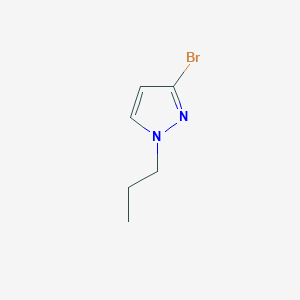

3-Bromo-1-propyl-1H-pyrazole

Description

The outcome of the N-alkylation is governed by a combination of electronic and steric factors, as well as the reaction conditions. publish.csiro.au

| Factor | Influence on Regioselectivity |

|---|---|

| Electronic Effects | Electron-withdrawing groups (like bromine) decrease the electron density of the adjacent nitrogen (N1), making the more remote nitrogen (N2) more nucleophilic. This often favors the formation of the 1,5-isomer. publish.csiro.au |

| Steric Effects | Large substituents on the pyrazole (B372694) ring or a bulky alkylating agent can sterically hinder attack at the adjacent nitrogen, favoring substitution at the more accessible, remote nitrogen. publish.csiro.au |

| Reaction Conditions | Alkylation under basic conditions involves the pyrazole anion. In this case, electronic effects on the anion's nucleophilicity are paramount. publish.csiro.au In neutral conditions, the mechanism is more complex and may involve the relative stability of the final products. publish.csiro.au |

Achieving high regioselectivity for the desired 1,3-isomer (3-Bromo-1-propyl-1H-pyrazole) often requires careful optimization of the base, solvent, and alkylating agent (e.g., propyl bromide or iodide). In some cases, multi-step strategies involving protecting groups are employed to direct the alkylation to the desired nitrogen before revealing the final functional group at the C3 position. An alternative approach involves a [3+2] cycloaddition reaction, which can offer high regioselectivity from the outset. organic-chemistry.orgorganic-chemistry.org For example, a highly regioselective synthesis of 1,3,5-substituted pyrazoles can be achieved from the reaction of acetylenic ketones with substituted hydrazines. researchgate.netnih.gov These advanced synthetic methods are crucial for accessing specific pyrazole isomers for targeted applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1-propylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2/c1-2-4-9-5-3-6(7)8-9/h3,5H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHLAXOBNUFVLQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=CC(=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601306500 | |

| Record name | 1H-Pyrazole, 3-bromo-1-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601306500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354706-10-7 | |

| Record name | 1H-Pyrazole, 3-bromo-1-propyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354706-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole, 3-bromo-1-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601306500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 3 Bromo 1 Propyl 1h Pyrazole

Reactivity of the Bromine Atom

The bromine atom attached to the C3 position of the pyrazole (B372694) ring is the primary site for a variety of chemical modifications, enabling the introduction of diverse functional groups.

Nucleophilic Substitution Reactions at C3

The bromine atom on the pyrazole ring can be displaced by nucleophiles. This allows for the introduction of various substituents at this position. For instance, the bromine can act as a leaving group in nucleophilic substitution reactions. evitachem.com Azoles, including pyrazoles, can act as nucleophiles in substitution reactions, leading to the formation of N-substituted heterocyclic compounds. nih.gov While direct nucleophilic aromatic substitution on unactivated aryl halides is generally challenging, such reactions on heteroaromatic systems like pyrazoles can be facilitated, particularly with strong nucleophiles or under specific reaction conditions. smolecule.com The electron-rich nature of the pyrazole ring can influence the feasibility of these substitutions.

Transition Metal-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Heck, Stille, Negishi)

The bromine atom at the C3 position of 3-Bromo-1-propyl-1H-pyrazole serves as a key handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. evitachem.com

Suzuki-Miyaura Coupling: This reaction is a widely used method for creating carbon-carbon bonds by coupling an organoboron compound with a halide. 3-Bromopyrazoles are effective substrates in Suzuki-Miyaura cross-coupling reactions to form 3-arylpyrazoles. nih.gov These reactions often require a palladium catalyst, such as those derived from Pd₂(dba)₃, and a phosphine (B1218219) ligand like XPhos or SPhos to achieve good yields. nih.gov The use of a suitable base, like potassium phosphate, is also crucial. nih.gov Microwave-assisted Suzuki-Miyaura reactions have been shown to be an efficient method for the arylation of 3-bromopyrazole derivatives. rsc.org

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. wikipedia.org While 3-iodopyrazoles are generally more reactive and give high yields in Sonogashira couplings, analogous 3-bromopyrazoles may not react under standard conditions. researchgate.netarkat-usa.org However, with optimized conditions, including the choice of palladium catalyst, copper(I) co-catalyst, and base, the Sonogashira coupling of 3-bromopyrazoles can be achieved. wikipedia.orgscirp.org

Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide with an alkene. nrochemistry.comorganic-chemistry.org This reaction has been successfully applied to various brominated pyrazole derivatives to introduce vinyl groups. researchgate.net The choice of palladium catalyst and reaction conditions is critical to prevent side reactions like dehalogenation. nih.gov

Stille and Negishi Coupling: While specific examples for this compound are less commonly reported, the general principles of Stille (using organotin reagents) and Negishi (using organozinc reagents) couplings are applicable to brominated heterocyclic compounds. These reactions provide alternative routes for the introduction of various organic fragments at the C3 position.

Table 1: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions with 3-Bromopyrazole Derivatives

| Coupling Reaction | Reactants | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | 3-Bromopyrazole, Arylboronic acid | Pd₂(dba)₃ / XPhos, K₃PO₄ | 3-Arylpyrazole | nih.gov |

| Suzuki-Miyaura | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, Arylboronic acid | XPhosPdG2/XPhos | C3-Arylated pyrazolopyrimidine | rsc.org |

| Sonogashira | 3-Iodo-1H-pyrazole derivative, Phenylacetylene | Standard Sonogashira conditions | 3-Phenylalkynyl-pyrazole | researchgate.netarkat-usa.org |

| Heck | 3-Bromoindazole, n-Butyl acrylate | Pd(OAc)₂, NaHCO₃ | 3-Vinylindazole | nih.gov |

The scope of transition metal-catalyzed cross-coupling reactions on 3-bromopyrazoles is broad, allowing for the introduction of a wide variety of aryl, heteroaryl, alkynyl, and vinyl substituents. nih.govrsc.org However, limitations can arise. For instance, in Suzuki-Miyaura couplings, increasing the amount of catalyst and ligand may be necessary for some substrates. nih.gov In Sonogashira reactions, 3-bromopyrazoles are notably less reactive than their iodo-counterparts, sometimes failing to react under standard conditions. researchgate.netarkat-usa.org The presence of other functional groups on the pyrazole ring or the coupling partner can also influence the reaction outcome and may require careful optimization of the reaction conditions.

The choice of ligand is critical for the success of cross-coupling reactions involving 3-bromopyrazoles. Bulky, electron-rich phosphine ligands such as XPhos and SPhos have been shown to be effective in Suzuki-Miyaura couplings by promoting the oxidative addition and reductive elimination steps of the catalytic cycle. nih.gov For Heck reactions, the addition of phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) can help to suppress dehalogenation side reactions. nih.gov Catalyst optimization often involves screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligands, bases, and solvents to achieve the desired reactivity and yield for a specific transformation. nih.govscirp.org

Reactivity of the Pyrazole Ring System

Beyond the reactivity of the bromine substituent, the pyrazole ring itself can participate in chemical transformations.

Electrophilic Aromatic Substitution on the Pyrazole Ring

The pyrazole ring is an electron-rich aromatic system and is susceptible to electrophilic aromatic substitution. researchgate.net Pyrazoles generally undergo electrophilic substitution preferentially at the C4 position, provided it is sterically accessible. researchgate.netsmolecule.com This is due to the electronic properties of the two nitrogen atoms in the ring; one is a pyrrole-type nitrogen that donates electron density to the ring, while the other is a pyridine-type nitrogen that withdraws electron density. researchgate.net Common electrophilic substitution reactions include nitration and halogenation. For example, the reaction of a pyrazole with a mixture of nitric and sulfuric acid can introduce a nitro group onto the ring. researchgate.net Bromination can be achieved using reagents like N-bromosuccinimide. smolecule.com The presence of the propyl group at the N1 position and the bromine at the C3 position will influence the regioselectivity and rate of further electrophilic substitutions on the ring.

Lithiation and Carbanion Formation Strategies

The generation of carbanions from this compound, typically through lithiation, is a key strategy for introducing a variety of functional groups onto the pyrazole ring. This process generally involves the reaction of the brominated pyrazole with a strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures to facilitate a bromine-lithium exchange. This exchange results in the formation of a highly reactive pyrazol-3-yl lithium intermediate.

This lithiated species serves as a potent nucleophile and can react with a wide range of electrophiles to yield 3-substituted pyrazole derivatives. For instance, subsequent treatment with an electrophile allows for the introduction of various substituents at the 3-position of the pyrazole ring. This method provides a versatile route to functionalized pyrazoles that might be otherwise difficult to synthesize. The reactivity of the lithiated intermediate is influenced by factors such as the solvent, temperature, and the nature of the electrophile used. Common electrophiles include aldehydes, ketones, alkyl halides, and carbon dioxide, leading to the formation of alcohols, alkylated pyrazoles, and carboxylic acids, respectively.

While direct lithiation of a C-H bond on the pyrazole ring is possible, the presence of the bromine atom at the 3-position directs the lithiation to that specific site via a halogen-metal exchange, offering a high degree of regioselectivity. It is important to note that the conditions for lithiation must be carefully controlled to avoid side reactions, such as the formation of ate-complexes or decomposition of the organolithium reagent. The choice of solvent, typically an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether, is crucial for stabilizing the lithiated intermediate.

Transformations Involving the N1-Propyl Group

The N1-propyl group of this compound is not merely a passive substituent; it can undergo a variety of chemical transformations, allowing for further diversification of the pyrazole scaffold. These transformations can be broadly categorized into functionalization of the alkyl chain and cleavage of the N-substituent.

The propyl group attached to the N1 position of the pyrazole ring can be subjected to functionalization, although this is less common than reactions involving the pyrazole core. One potential pathway for modification is through radical halogenation, which would introduce a halogen atom onto the propyl chain. This newly introduced functional group could then serve as a handle for subsequent nucleophilic substitution reactions, allowing for the attachment of various moieties.

Another possibility involves oxidation of the terminal methyl group of the propyl chain to a carboxylic acid, although this would require harsh conditions and may not be compatible with the bromo-substituted pyrazole ring. More sophisticated methods involving directed C-H activation could potentially offer a more controlled approach to functionalizing the alkyl chain.

The N1-propyl group can be cleaved under specific conditions, which can be a useful strategy for the synthesis of N-unsubstituted pyrazoles or for the introduction of different N-substituents. While specific methods for the depropylation of this compound are not extensively documented, general methods for N-dealkylation of azoles can be applied. These methods often involve harsh conditions, such as strong acids or oxidizing agents.

A milder approach for the removal of an N-alkyl group is the use of the N-vinyl group as a protecting group. For example, a 1-vinyl group can be removed by mild treatment with potassium permanganate (B83412) (KMnO4). researchgate.net This suggests that if the propyl group were to be first converted to a propenyl group, subsequent cleavage might be possible under milder conditions. The ability to cleave the N-substituent opens up pathways to generate a variety of N-substituted pyrazoles by subsequent N-alkylation or N-arylation reactions. sci-hub.st

Redox Reactions of this compound

The redox chemistry of this compound offers additional avenues for synthetic transformations, involving both oxidation and reduction of the molecule.

The pyrazole ring itself is generally stable to oxidation. However, N-alkyl pyrazoles can be oxidized under certain conditions. For instance, the oxidation of some 4-alkylsubstituted pyrazol-5-ones by oxygen has been investigated. scispace.com While pyrazoles are generally more stable to oxidative cleavage than other five-membered heterocycles, they can be oxidized, particularly by certain enzymes like CYP2E1 in biological systems. hyphadiscovery.com

In the context of this compound, oxidation could potentially target the N-propyl group, as mentioned earlier. Furthermore, the pyrazole ring can undergo electrochemical oxidation. mdpi.com The presence of the bromine atom might influence the oxidation potential and the nature of the resulting products. Oxidation of a related compound, ethyl 3-bromo-l-(3-chloropyridin-2-yl)-4,5-dihydro-lH-pyrazole-5-carboxylate, to its corresponding pyrazole has been achieved using potassium persulfate with a sulfuric acid catalyst. google.com This suggests that the dihydropyrazole precursor to this compound could be oxidized to form the aromatic pyrazole ring.

It is also conceivable that under specific oxidative conditions, the bromine atom could be replaced by a hydroxyl group, leading to the corresponding pyrazol-3-one. Dehydroxyhalogenation of 3/5-hydroxypyrazoles is a known method for preparing 3/5-chloro- or 3/5-bromopyrazoles using reagents like phosphorus oxybromide. researchgate.net

The reduction of this compound can proceed via two main pathways: reduction of the bromo substituent or reduction of the pyrazole ring.

The bromine atom at the 3-position can be removed through catalytic hydrogenation or by using reducing agents like lithium aluminum hydride. This would yield 1-propyl-1H-pyrazole. This debromination is a common transformation for halopyrazoles and is often used to introduce a hydrogen atom at a specific position after the halogen has served its purpose as a directing group or a reactive handle.

The pyrazole ring itself can be reduced under more forcing conditions. Catalytic hydrogenation with a palladium catalyst can reduce the pyrazole ring to a pyrazolidine (B1218672) (the fully saturated ring). rrbdavc.org The reduction of pyrazole-1H-4-yl-acrylic acids to the corresponding propanoic acids has been achieved using a Pd-charcoal catalyst. scispace.com The specific conditions required for the reduction of this compound would depend on the desired outcome, whether it is simple debromination or the reduction of the heterocyclic ring.

Derivatization and Analogue Synthesis of 3 Bromo 1 Propyl 1h Pyrazole

Construction of Substituted Pyrazole (B372694) Analogues

The bromine atom at the C3-position of 3-Bromo-1-propyl-1H-pyrazole is strategically positioned for derivatization through various palladium-catalyzed cross-coupling reactions. These methods are fundamental in modern organic synthesis for creating complex molecules from simpler precursors.

Key cross-coupling reactions applicable to this scaffold include:

Suzuki-Miyaura Coupling: This reaction pairs the bromopyrazole with a boronic acid or ester in the presence of a palladium catalyst and a base to form a C-C bond. This allows for the introduction of a wide range of aryl and heteroaryl substituents at the 3-position. nih.gov

Sonogashira Coupling: This method enables the formation of a C-C bond between the bromopyrazole and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. nih.gov It is a powerful tool for synthesizing alkynyl-substituted pyrazoles, which can serve as precursors for further transformations.

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the bromopyrazole with an amine in the presence of a palladium catalyst. It is a key method for introducing primary or secondary amine functionalities, which are often essential for building bioactive molecules and for the subsequent synthesis of fused heterocycles.

These reactions are highly valued for their functional group tolerance and their ability to proceed under relatively mild conditions, making them suitable for the late-stage functionalization of complex molecules.

| Reaction Type | Coupling Partner | Typical Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 3-Aryl-1-propyl-1H-pyrazole | nih.gov |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 3-Alkynyl-1-propyl-1H-pyrazole | nih.gov |

| Buchwald-Hartwig | Amine (R-NH₂) | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃) | 3-Amino-1-propyl-1H-pyrazole |

Synthesis of Pyrazole-Fused Heterocyclic Systems

The derivatized analogues of this compound are key intermediates for constructing more complex, fused heterocyclic scaffolds, which are prominent in medicinal chemistry.

Pyrazolo[1,5-a]pyrimidines are recognized as purine (B94841) analogues and are of significant interest for their diverse biological activities. encyclopedia.pub The most common and versatile method for their synthesis involves the cyclocondensation of a 3-aminopyrazole (B16455) with a 1,3-bielectrophilic compound, such as a β-dicarbonyl compound, β-enaminone, or β-ketonitrile. encyclopedia.pub

For this compound, a two-step approach is necessary:

Conversion to 3-Amino-1-propyl-1H-pyrazole: The initial step involves the conversion of the bromo-substituent to an amino group, typically achieved via a Buchwald-Hartwig amination reaction.

Cyclocondensation: The resulting 3-amino-1-propyl-1H-pyrazole can then be reacted with a suitable 1,3-dicarbonyl equivalent to construct the pyrimidine (B1678525) ring, yielding the fused pyrazolo[1,5-a]pyrimidine (B1248293) system. encyclopedia.pubnih.gov Multi-component reactions, where the aminopyrazole, an aldehyde, and an active methylene (B1212753) compound are reacted in one pot, offer an efficient alternative. nih.gov

| 3-Aminopyrazole Derivative | 1,3-Bielectrophile | Conditions | Product | Reference |

|---|---|---|---|---|

| 3-Substituted-5-amino-1H-pyrazole | Cyclic β-dicarbonyl compound | Cyclization reaction | Cyclopentapyrazolo[1,5-a]pyrimidine | nih.gov |

| 3-Amino-1H-pyrazole | Aldehyde and Malononitrile | Three-component, one-pot reaction | Substituted pyrazolo[1,5-a]pyrimidine | nih.gov |

| 5-Amino-N-cyclohexyl-3-(methylthio)-1H-pyrazole-4-carboxamide | 1-(2-bromophenyl)-2-nitroethanone and Aryl aldehyde | Boric acid, Water, Reflux | Dihydropyrazolo[1,5-a]pyrimidine-3-carboxamide | semanticscholar.org |

The pyrazole core can also be used to construct other fused systems, most notably indazoles (benzopyrazoles). Indazoles are another class of heterocyclic compounds with significant pharmacological importance. nih.govnih.gov Synthetic routes to indazoles starting from pyrazole precursors often involve the formation of the fused benzene (B151609) ring. One such strategy is the palladium-catalyzed oxidative benzannulation of pyrazoles with internal alkynes. nih.gov

In addition to indazoles, other fused systems can be accessed. For instance, the synthesis of 3-bromo-1H-pyrazolo[4,3-b]pyridine derivatives has been reported, demonstrating the utility of bromopyrazoles in creating complex, nitrogen-containing polycyclic structures. The synthesis of the indazole ring often involves strategies like the Cadogan reaction, which utilizes a cyclization of a nitro-substituted precursor, or the coupling of a bromo-indazole with a boronic acid. nih.govorganic-chemistry.org

Introduction of Diverse Functional Groups on the Pyrazole Core

Beyond the cross-coupling reactions at the C3-position, other sites on the 1-propyl-pyrazole ring can be functionalized to introduce a variety of chemical groups, further expanding its synthetic utility.

A key strategy for functionalizing the C5-position is through deprotonation using a strong base, such as n-butyllithium (n-BuLi), to generate a pyrazolide anion. This highly reactive intermediate can then be trapped with various electrophiles. nih.gov For example, quenching with elemental iodine (I₂) introduces an iodine atom at the C5-position, creating a new handle for subsequent cross-coupling reactions. nih.gov Similarly, reacting the lithium pyrazolide with carbon dioxide (CO₂) followed by an acidic workup yields a carboxylic acid at the C5-position.

Other methods include:

Electrophilic Substitution: While electrophilic substitution on the pyrazole ring typically occurs at the C4-position, specific conditions can be employed to introduce groups like halogens. nih.gov For instance, ceric ammonium (B1175870) nitrate (B79036) (CAN)-mediated iodination has been used to selectively install an iodine atom at the C4-position of 1-aryl-3-CF₃-pyrazoles. nih.gov

Vilsmeier-Haack Reaction: This reaction can be used to introduce a formyl (aldehyde) group at the C4-position of the pyrazole ring using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). nih.gov

These functionalization techniques allow for precise control over the substitution pattern of the pyrazole ring, enabling the synthesis of a vast library of derivatives from the this compound scaffold.

| Position | Reaction | Reagents | Functional Group Introduced | Reference |

|---|---|---|---|---|

| C5 | Lithiation and Quenching | 1. n-BuLi 2. I₂ | Iodo (-I) | nih.gov |

| C5 | Lithiation and Quenching | 1. n-BuLi 2. CO₂ | Carboxyl (-COOH) | nih.gov |

| C4 | Electrophilic Iodination | I₂, Ceric Ammonium Nitrate (CAN) | Iodo (-I) | nih.gov |

| C4 | Vilsmeier-Haack Reaction | POCl₃, DMF | Formyl (-CHO) | nih.gov |

| C3 | Palladium-catalyzed Cyanation | Zn(CN)₂ | Cyano (-CN) | acs.org |

Spectroscopic and Structural Characterization of 3 Bromo 1 Propyl 1h Pyrazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of 3-Bromo-1-propyl-1H-pyrazole, offering detailed insights into the molecular framework, electronic environment of nuclei, and dynamic processes.

¹H NMR and ¹³C NMR Analysis for Structural Elucidation

In the ¹H NMR spectrum of a related compound, 3-Nitro-1-propyl-1H-pyrazole, the propyl group protons exhibit characteristic signals: a triplet for the terminal methyl (CH₃) group, a multiplet for the central methylene (B1212753) (CH₂) group, and a triplet for the methylene group attached to the pyrazole (B372694) nitrogen. sci-hub.st For this compound, similar patterns would be expected for the propyl group. The protons on the pyrazole ring itself would appear as distinct signals, with their chemical shifts influenced by the bromine substituent.

The ¹³C NMR spectrum provides complementary information. For instance, in 3-Nitro-1-propyl-1H-pyrazole, the carbons of the propyl group and the pyrazole ring resonate at distinct chemical shifts. sci-hub.st The carbon atom bonded to the bromine in this compound would show a characteristic shift due to the halogen's electronegativity.

A study on 4-(3-Bromopropyl)-3,5-dimethyl-1H-pyrazole provides analogous data, showing methylene protons of the bromopropyl chain appearing as a multiplet and the pyrazole ring proton as a singlet in the ¹H NMR spectrum. The ¹³C NMR shows distinct signals for the methyl, methylene, and pyrazole ring carbons.

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Propylpyrazoles

| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |

|---|---|---|---|---|---|---|

| 3-Nitro-1-propyl-1H-pyrazole | ¹H | 0.95 | t | 7.5 | CH₃ | sci-hub.st |

| 1.92-2.00 | m | CH₂ | sci-hub.st | |||

| 4.18 | t | 6.9 | N-CH₂ | sci-hub.st | ||

| 6.90 | d | 1.8 | Pyrazole-H | sci-hub.st | ||

| 7.47 | d | 1.8 | Pyrazole-H | sci-hub.st | ||

| ¹³C | 10.9 | CH₃ | sci-hub.st | |||

| 23.5 | CH₂ | sci-hub.st | ||||

| 55.5 | N-CH₂ | sci-hub.st | ||||

| 102.8 | Pyrazole-C | sci-hub.st | ||||

| 132.0 | Pyrazole-C | sci-hub.st | ||||

| 155.7 | Pyrazole-C | sci-hub.st | ||||

| 4-(3-Bromopropyl)-3,5-dimethyl-1H-pyrazole | ¹H | 2.25-2.29 | s | 2 x CH₃ | ||

| 3.16-4.28 | m | CH₂CH₂Br | ||||

| 5.90-5.95 | s | Pyrazole-H | ||||

| ¹³C | 11.4-13.2 | 2 x CH₃ | ||||

| 28.2-50.0 | CH₂CH₂Br |

Note: The table presents data for related compounds to illustrate expected spectral features.

¹⁵N NMR Spectroscopy for Ring Nitrogen Characterization

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful tool for directly probing the electronic environment of the nitrogen atoms within the pyrazole ring. The chemical shifts of the ring nitrogens are sensitive to substituent effects, tautomerism, and protonation state. researchgate.netresearchgate.net Studies on various azoles, including pyrazoles, have shown that solvent polarity and acidity significantly influence ¹⁵N chemical shifts. mdpi.com For comprehensive analysis, solvents like DMSO, acetone, or chloroform (B151607) are often preferred. mdpi.com In the context of this compound, ¹⁵N NMR would be instrumental in distinguishing between the N1 (pyrrole-like) and N2 (pyridine-like) nitrogens and understanding the electronic impact of the bromine and propyl substituents on the heterocyclic ring.

Dynamic NMR Studies on Tautomeric Preferences

For pyrazoles that can exist in different tautomeric forms, dynamic NMR (DNMR) spectroscopy is employed to study the kinetics of their interconversion. mdpi.comscience.gov While this compound is N-substituted and thus locked in one tautomeric form, studies on related unsubstituted or 3(5)-substituted pyrazoles are informative. For many pyrazoles in solution, a rapid proton transfer occurs between the two ring nitrogens, leading to a time-averaged spectrum on the NMR timescale. mdpi.com Lowering the temperature can slow this exchange, allowing for the observation of individual tautomers. researchgate.net Theoretical studies on similar pyrazole-ester systems suggest that electron-withdrawing substituents can lower the energy barrier for tautomer interconversion.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition of this compound and for gaining insights into its fragmentation pathways.

Elucidation of Molecular Formula and Fragmentation Patterns

High-resolution mass spectrometry (HRMS) provides a precise mass measurement, allowing for the unambiguous determination of the molecular formula. The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of the two naturally abundant isotopes of bromine (⁷⁹Br and ⁸¹Br), which are in an approximate 1:1 ratio. docbrown.info

The fragmentation of this compound under electron impact ionization would likely involve initial cleavage of the bonds adjacent to the pyrazole ring and within the propyl chain. Common fragmentation pathways for related brominated compounds include the loss of the bromine atom (Br•) or the propyl group. docbrown.info For example, in the mass spectrum of 1-bromopropane, a prominent fragmentation is the loss of the bromine atom to form a propyl cation. docbrown.info Similarly, the fragmentation of 4-(3-bromopropyl)-3,5-dimethyl-1H-pyrazole shows a loss of Br, resulting in a [C₈H₁₃N₂]⁺ fragment.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | m/z (relative to ⁷⁹Br/⁸¹Br) | Description |

|---|---|---|

| [M]⁺ | [C₆H₉⁷⁹BrN₂]⁺ / [C₆H₉⁸¹BrN₂]⁺ | Molecular ion |

| [M-Br]⁺ | [C₆H₉N₂]⁺ | Loss of a bromine radical |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the key functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected absorption bands include:

C-H stretching: Aliphatic C-H stretches from the propyl group are expected in the 2850-3000 cm⁻¹ region. libretexts.orgpressbooks.pub Aromatic-like C-H stretches from the pyrazole ring may appear around 3100-3000 cm⁻¹. libretexts.org

C=C and C=N stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyrazole ring typically appear in the 1400-1600 cm⁻¹ region.

C-N stretching: The stretching of the C-N bonds will also contribute to the fingerprint region of the spectrum.

C-Br stretching: The carbon-bromine stretching vibration is expected to be observed in the lower frequency "fingerprint" region, typically between 500 and 700 cm⁻¹.

The absence of a broad N-H stretching band around 3200-3400 cm⁻¹ would confirm the N-alkylation of the pyrazole ring.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Nitro-1-propyl-1H-pyrazole |

| 4-(3-Bromopropyl)-3,5-dimethyl-1H-pyrazole |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For pyrazole derivatives, this technique provides crucial insights into molecular conformation, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.

Although the specific crystal structure of this compound is not publicly documented, data from analogous compounds allow for an informed prediction of its solid-state characteristics. Since the N1 position is substituted with a propyl group, this compound cannot form the hydrogen-bonded dimers, trimers, tetramers, or catemers commonly observed in N-unsubstituted pyrazoles. mdpi.comnih.govcapes.gov.br The crystal packing will instead be governed by weaker van der Waals forces and potential dipole-dipole interactions involving the C-Br bond and the pyrazole ring.

The table below presents crystallographic data for several pyrazole derivatives, illustrating the diversity in their solid-state structures.

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

| 4-benzyl-1H-pyrazole | Monoclinic | P2₁ | Not specified | mdpi.com |

| 3,5-diamino-4-benzyl-1H-pyrazole | Monoclinic | P2₁/c | Not specified | mdpi.com |

| 4-bromo-3-phenylpyrazole | Triclinic | Pī | a=13.0867Å, b=13.2546Å, c=7.8079Å, α=100.015°, β=93.648°, γ=84.923° | fu-berlin.de |

| 2-(1-(3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropyl-1,3-thiazole-4-carboxamide | Monoclinic | P2/c | a=15.146Å, b=11.573Å, c=26.937Å, β=103.64° | researchgate.net |

| 3,5-dimethyl-1H-pyrazole | Not specified | Not specified | Not specified | nih.gov |

This table is interactive. Click on the headers to sort the data.

Spectroscopic Analysis of Tautomerism in Solution and Solid State

Tautomerism is a fundamental characteristic of many heterocyclic compounds, including pyrazoles that are unsubstituted at the nitrogen atom (N-H pyrazoles). This phenomenon involves the migration of a proton between the two nitrogen atoms of the pyrazole ring, leading to different tautomeric forms. However, for this compound, the presence of the propyl group on the N1 nitrogen atom precludes prototropic tautomerism. The structure is "fixed" as the 1-propyl isomer.

The study of tautomerism is, nonetheless, crucial for understanding the broader class of brominated pyrazoles from which this compound is derived. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for investigating tautomeric equilibria in both solution and solid states. nih.govresearchgate.net

In the solid state, Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR spectroscopy is especially valuable. cdnsciencepub.comcdnsciencepub.com Because molecular motion is restricted in the crystal lattice, the proton exchange between nitrogen atoms is frozen, allowing for the observation of distinct signals for a single, predominant tautomer. cdnsciencepub.com Studies on various 3(5)-substituted pyrazoles have shown that generally only one tautomer is present in the crystal. cdnsciencepub.comacs.org For pyrazoles with a bromine substituent at the 3(5) position, the 3-bromo tautomer is consistently found to be the more stable form in the solid state. researchgate.net

In solution, the two tautomers of an N-H pyrazole can exist in a dynamic equilibrium. The position of this equilibrium is influenced by factors such as the nature of the substituents, the solvent, and the temperature. bas.bg Low-temperature NMR spectroscopy can slow down the rate of proton exchange, making it possible to integrate the signals of the individual tautomers and determine their relative abundance. fu-berlin.de

¹³C NMR is particularly effective for distinguishing between tautomers. The chemical shifts of the carbon atoms in the pyrazole ring, especially C3 and C5, are sensitive to the position of the N-H proton. cdnsciencepub.com The table below shows representative ¹³C NMR chemical shift data for related brominated pyrazole tautomers, illustrating how spectroscopy can differentiate between them.

| Compound/Tautomer | Solvent | C3 (ppm) | C4 (ppm) | C5 (ppm) | Reference |

| 4-Bromo-3-phenyl-1H-pyrazole (3-phenyl tautomer) | Not specified | ~150 | ~96 | ~130 | fu-berlin.de |

| 3-Nitro-1-propyl-1H-pyrazole | CDCl₃ | Not specified | Not specified | Not specified | sci-hub.st |

| 1,5-dimethyl-4-bromopyrazole | Not specified | Not specified | Not specified | Not specified | cdnsciencepub.com |

| 5-isopropyl-3-phenyl-1H-pyrazole | Not specified | Not specified | Not specified | Not specified | acs.org |

This table is interactive. Click on the headers to sort the data.

While this compound itself does not exhibit tautomerism, the spectroscopic principles used to study this phenomenon in its N-H analogues are fundamental to its characterization. The NMR and other spectroscopic data for this compound provide a unique and fixed signature that confirms its specific isomeric structure.

Theoretical and Computational Studies of 3 Bromo 1 Propyl 1h Pyrazole

Quantum Chemical Calculations

Quantum chemical calculations have become indispensable tools for understanding the molecular properties and reactivity of heterocyclic compounds like 3-Bromo-1-propyl-1H-pyrazole. These computational methods provide insights into the electronic structure, molecular geometry, and energetic properties that govern the chemical behavior of the molecule.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. mdpi.com DFT calculations, particularly using the B3LYP functional with various basis sets such as 6-311++G(d,p), have been employed to study pyrazole (B372694) derivatives. mdpi.comnih.gov These studies provide valuable information about the distribution of electron density, molecular orbital energies, and reactivity indices.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in predicting the reactivity of a molecule. The HOMO-LUMO energy gap provides an indication of the molecule's stability and reactivity. nih.gov For a related compound, 4-(3-Bromopropyl)-3,5-dimethyl-1H-pyrazole, DFT calculations have shown a HOMO-LUMO gap of approximately 4.5 eV, suggesting moderate reactivity. In this case, the HOMO is localized on the pyrazole ring and the bromine atom, while the LUMO is dominated by the σ* orbitals of the C–Br bond.

DFT methods are also instrumental in predicting the preferred sites for electrophilic and nucleophilic attack. Pyrazoles have three nucleophilic positions (N1, N2, C4) and two electrophilic positions (C3, C5). nih.gov The calculated distribution of electron density and Fukui functions can identify the most reactive sites within the this compound molecule.

Interactive Data Table: Calculated Electronic Properties of a Substituted Pyrazole Derivative

| Property | Value | Method |

| HOMO-LUMO Gap | ~4.5 eV | DFT |

| HOMO Localization | Pyrazole ring, Bromine atom | DFT |

| LUMO Localization | σ* orbitals of C–Br bond | DFT |

Ab Initio Methods for Molecular Properties

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a high level of theoretical accuracy for calculating molecular properties. nih.gov These methods are often used in conjunction with DFT to validate results and to obtain more precise energetic and geometric parameters. For pyrazole systems, ab initio calculations have been used to investigate proton transfer kinetics and to determine energy barriers for tautomeric interconversions. nih.gov

Geometric optimization using both DFT and ab initio methods can predict bond lengths and angles with high accuracy. For a similar pyrazole derivative, the N-N bond length in the pyrazole ring was calculated to be 1.35 Å, and the C-Br bond length was 1.86 Å. These computational methods can also predict the preferred conformation of the propyl group relative to the pyrazole ring.

Mechanistic Investigations of Synthetic Reactions

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions, including the synthesis of substituted pyrazoles.

Elucidation of Reaction Pathways and Transition States

In the synthesis of substituted pyrazoles from N-arylhydrazones and nitroolefins, mechanistic studies, including the analysis of pyrazolidine (B1218672) intermediates, suggest a stepwise cycloaddition pathway rather than a concerted 1,3-dipolar cycloaddition. organic-chemistry.org The proposed mechanism involves the initial nucleophilic attack of the hydrazone on the nitroolefin, followed by cyclization and elimination. organic-chemistry.org Computational modeling of such pathways helps in understanding the energetic feasibility of each step and in identifying the rate-determining step.

Regioselectivity and Stereoselectivity Predictions

The synthesis of asymmetrically substituted pyrazoles often leads to the formation of regioisomers. Computational methods are crucial in predicting and explaining the observed regioselectivity. nih.gov By calculating the energies of the possible transition states leading to different products, it is possible to predict which regioisomer will be preferentially formed. nih.govresearchgate.net

For instance, in the synthesis of N-vinylated pyrazoles from the reaction of asymmetrically substituted pyrazoles with alkynes, high regioselectivity for the N1-substituted product is often observed. nih.govresearchgate.net DFT calculations have been used to show that the regioselectivity is governed by the electronic properties of the pyrazole ring, with the more nucleophilic nitrogen atom preferentially attacking the alkyne. nih.gov Similarly, the stereoselective synthesis of (E)- and (Z)-N-carbonylvinylated pyrazoles has been rationalized through mechanistic studies that consider the role of catalysts and reaction conditions. nih.govresearchgate.netmdpi.com

Tautomeric Equilibria and Energetics

For N-unsubstituted pyrazoles, annular tautomerism is a key feature, involving the migration of a proton between the two nitrogen atoms of the pyrazole ring. nih.govencyclopedia.pub

Computational studies have been extensively used to investigate the tautomeric equilibria of pyrazoles. nih.govencyclopedia.pub DFT and ab initio calculations can determine the relative energies of the different tautomers, providing insight into their relative stabilities. mdpi.comnih.gov The energy difference between tautomers is influenced by the nature and position of substituents on the pyrazole ring. mdpi.comnih.gov

Studies have shown that electron-donating groups tend to favor the tautomer where the substituent is at the C3 position, while electron-withdrawing groups stabilize the tautomer with the substituent at the C5 position. mdpi.comnih.gov For 4-bromo-1H-pyrazoles, DFT calculations have justified the predominance of the 3-bromo tautomer over the 5-bromo tautomer in solution. researchgate.net

The energy barrier for the interconversion between tautomers is an important factor. Intramolecular proton transfer in pyrazoles has a high energy barrier (around 50 kcal/mol), suggesting that the process is more likely to be intermolecular, often facilitated by solvent molecules. nih.govencyclopedia.pub Computational studies have shown that water molecules can significantly lower the energy barrier for proton transfer through the formation of hydrogen-bonded transition states. nih.gov The presence of two water molecules appears to be optimal for stabilizing the transition state. nih.gov

Interactive Data Table: Tautomeric Preferences in Substituted Pyrazoles

| Substituent Type | Preferred Tautomer Position | Reference |

| Electron-donating | C3 | mdpi.comnih.gov |

| Electron-withdrawing | C5 | mdpi.comnih.gov |

Gas Phase and Solution Phase Tautomeric Preferences

For an N-unsubstituted pyrazole like 3-bromo-1H-pyrazole, two principal tautomeric forms can exist: 3-bromopyrazole and 5-bromopyrazole. However, the introduction of a propyl group at the N1 position, as in this compound, locks the ring and prevents this form of annular tautomerism. The primary focus of theoretical studies on such N-substituted pyrazoles shifts to conformational preferences and interactions with the solvent.

Table 1: Predicted Tautomeric and Conformational Preferences for Pyrazole Derivatives

| Compound/System | Phase | Predicted Stable Form/Conformation | Computational Method | Reference |

| 3(5)-Aminopyrazole | Gas Phase | 3-Aminopyrazole (B16455) more stable than 5-aminopyrazole | DFT(B3LYP)/6-311++G(d,p) | researchgate.net |

| 2-Hydroxypyridine/2-Pyridone | Gas Phase | 2-Hydroxypyridine (enol form) favored | Ab initio, DFT | biorxiv.org |

| 2-Hydroxypyridine/2-Pyridone | Water | 2-Pyridone (keto form) favored | Ab initio, DFT | biorxiv.org |

| Substituted Pyrazoles | General | Electron-donating groups favor C3, electron-withdrawing groups favor C5 | DFT | nih.gov |

This table presents data for related compounds to infer the behavior of this compound.

Influence of Substituents on Tautomeric Stability

The electronic properties of substituents on the pyrazole ring play a crucial role in determining the stability of its various forms. nih.gov Extensive computational studies have established general principles:

Electron-donating groups (EDGs) , such as alkyl groups, tend to stabilize the tautomer where the substituent is at the C3 position. nih.gov The propyl group at N1 in this compound is an EDG, which would influence the electron density of the pyrazole ring.

Electron-withdrawing groups (EWGs) , like a bromo group, generally favor substitution at the C5 position to stabilize the molecule. nih.gov In the case of this compound, the bromine is at the C3 position. This arrangement might lead to a specific electronic distribution and reactivity profile.

Theoretical calculations on a wide range of substituted pyrazoles have quantified these effects. researchgate.net For instance, DFT calculations have shown that for many 3(5)-substituted pyrazoles, the tautomer with the substituent at the 3-position is more stable if the group is electron-donating. researchgate.netnih.gov

Table 2: Calculated Relative Energies for Substituted Pyrazole Tautomers

| Substituent at C3/C5 | Tautomer | Relative Energy (kJ/mol) | Computational Method | Reference |

| Amino | 3-Amino | 0.0 | DFT(B3LYP)/6-311++G(d,p) | researchgate.net |

| Amino | 5-Amino | +10.7 | DFT(B3LYP)/6-311++G(d,p) | researchgate.net |

| Methyl | 3-Methyl | Favored | Not Specified | nih.gov |

| CF3 (EWG) | 3-CF3 | More Stable | GIAO/B3LYP/6-311++G(d,p) | nih.gov |

This table illustrates the influence of different substituents on pyrazole tautomer stability.

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations are powerful tools to understand the dynamic behavior of molecules like this compound. wikipedia.orgnih.gov These methods can provide insights into:

Conformational landscape: Identifying the most stable three-dimensional arrangements of the molecule.

Solvent effects: Simulating how the molecule behaves in different solvent environments.

Intermolecular interactions: Predicting how the molecule might interact with other molecules, such as biological receptors.

While no specific MD simulations for this compound have been reported, studies on other substituted pyrazoles have provided valuable information. For example, MD simulations have been used to study the binding of pyrazole derivatives to biological targets like enzymes, revealing key interactions that are crucial for their activity. nih.govnih.gov

In a hypothetical MD simulation of this compound in an aqueous solution, one would expect to observe the flexible propyl chain exploring various conformations. The pyrazole ring would form hydrogen bonds with water molecules, and the bromine atom could participate in halogen bonding, a type of non-covalent interaction that is gaining recognition for its importance in molecular recognition and crystal engineering.

Table 3: Applications of Molecular Modeling and Dynamics Simulations for Pyrazole Derivatives

| Studied System | Simulation Type | Key Findings | Reference |

| Pyrazole-carboxamides | Molecular Docking & MD | Investigated binding mechanisms to carbonic anhydrase receptors and confirmed stability of binding. | nih.gov |

| Pyrazole and Pyrazolone Derivatives | Molecular Modeling | Explained the lack of activity of certain pyrazole scaffolds by showing a poor fit in the receptor binding site. | nih.gov |

| Pyrazole-containing imide derivatives | Molecular Dynamics | Explored the binding mode of a compound with its target protein (Hsp90α). | researchgate.net |

This table highlights the utility of molecular modeling and MD simulations in understanding the behavior of pyrazole-based compounds.

Role of 3 Bromo 1 Propyl 1h Pyrazole As a Versatile Synthon in Organic Synthesis

Building Block for Complex Molecular Architectures

The primary utility of 3-Bromo-1-propyl-1H-pyrazole in organic synthesis lies in its function as a scaffold for building intricate molecular structures. The bromine atom at the C3 position is a key reactive site, enabling its participation in numerous palladium-catalyzed cross-coupling reactions, which are fundamental for creating carbon-carbon and carbon-heteroatom bonds. This reactivity allows for the regioselective introduction of diverse functional groups, leading to the assembly of complex target molecules.

The versatility of this building block is demonstrated by its use in synthesizing more functionalized derivatives. For instance, the core structure can be elaborated to produce compounds such as This compound-4-carbaldehyde and This compound-4-carboxylic acid . aablocks.com These derivatives, in turn, serve as secondary building blocks for even more complex architectures. The aldehyde and carboxylic acid groups offer new reaction sites for condensation, amidation, or esterification reactions, further expanding the synthetic possibilities.

The general synthetic utility of N-substituted 3-bromopyrazoles is well-established. They are known to undergo reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the attachment of aryl, alkynyl, and amino moieties, respectively. The N-propyl group in this compound modulates the physical properties of the molecule, such as solubility in organic solvents, which can be advantageous for synthetic transformations. The availability of this compound and its derivatives from chemical suppliers underscores its role as a ready-to-use building block for synthetic campaigns. namiki-s.co.jpbiosynth.comcymitquimica.com

Table 1: Examples of Derivatives from this compound This table is interactive. Users can sort the data by clicking on the column headers.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Group |

|---|---|---|---|---|

| This compound | C₆H₉BrN₂ | 189.06 | 1354706-10-7 | Bromo |

| This compound-4-carboxylic acid | C₇H₉BrN₂O₂ | 233.06 | 1707571-19-4 | Carboxylic Acid |

| Methyl this compound-4-carboxylate | C₈H₁₁BrN₂O₂ | 247.09 | 1946813-42-8 | Methyl Ester |

| Ethyl this compound-4-carboxylate | C₉H₁₃BrN₂O₂ | 261.12 | 1707602-96-7 | Ethyl Ester |

| This compound-4-carbaldehyde | C₇H₉BrN₂O | 217.06 | Not Available | Aldehyde |

Data sourced from multiple chemical supplier catalogs and databases. aablocks.comnamiki-s.co.jpcymitquimica.combldpharm.combldpharm.com

Intermediate in the Development of Novel Chemical Entities for Materials Science

The pyrazole (B372694) nucleus is a structural motif of interest in materials science due to its electronic properties, thermal stability, and ability to coordinate with metals. Pyrazole-containing polymers and materials have been investigated for applications as conductive polymers, photovoltaic materials, and sensors.

As an intermediate, this compound offers a pathway to novel materials. The bromine atom allows for its incorporation into polymer backbones or attachment as a pendant group through polymerization reactions that are compatible with cross-coupling chemistry. For example, it could be used to synthesize conjugated polymers where the pyrazole ring is part of the delocalized π-system. The N-propyl group can enhance the processability of the resulting polymers by improving their solubility in common organic solvents, a crucial factor in the fabrication of thin films and other material forms. While specific research detailing the use of this compound in a final material is not yet widespread, its potential is inferred from the extensive use of related pyrazole derivatives in materials science research.

Precursor in Agrochemical and Chemical Biology Research

The pyrazole scaffold is a well-known privileged structure in agrochemistry, forming the core of numerous successful insecticides and fungicides. nih.gov The substitution pattern on the pyrazole ring is critical for biological activity. Halogenated pyrazoles, in particular, are of significant interest in the development of modern crop protection agents.

This compound serves as a valuable precursor in this research area. Its structure can be systematically modified to generate libraries of new compounds for biological screening. The bromine atom not only provides a site for synthetic diversification but can also participate in halogen bonding, a type of non-covalent interaction that can be important for a molecule's binding affinity to biological targets. For example, derivatives like This compound-4-carbaldehyde are investigated for their potential interactions with biological macromolecules.

In chemical biology, this compound can be used to develop chemical probes to study enzyme function or biological pathways. The N-propyl group can be modified to attach reporter tags or other functionalities, while the 3-bromo position allows for coupling to various molecular fragments to explore structure-activity relationships (SAR). The synthesis of pyrazole-based compounds for evaluation as anti-inflammatory agents, for instance, often involves the cyclocondensation of α,β-unsaturated ketones with hydrazine (B178648) derivatives, a strategy where intermediates like this compound could be employed to build novel molecular frameworks. nih.gov

Future Research Directions and Perspectives in 3 Bromo 1 Propyl 1h Pyrazole Chemistry

Exploration of Novel Sustainable Synthetic Methodologies

The synthesis of pyrazole (B372694) derivatives has traditionally relied on methods that often involve harsh conditions and generate significant waste. nih.gov The future of 3-Bromo-1-propyl-1H-pyrazole synthesis lies in the adoption of greener and more sustainable practices.

Key areas of focus include:

One-Pot, Multi-Component Reactions: These reactions, which combine multiple starting materials in a single reaction vessel to form a complex product, are highly desirable for their efficiency and atom economy. mdpi.comorganic-chemistry.org The development of new multi-component strategies for the direct synthesis of this compound and its derivatives will be a significant step forward.

Use of Greener Solvents and Catalysts: Research is increasingly directed towards replacing hazardous organic solvents with more environmentally benign alternatives like water or ionic liquids. mdpi.combenthamdirect.com Similarly, the use of earth-abundant and non-toxic catalysts, such as iron or copper, is gaining prominence over traditional precious metal catalysts. organic-chemistry.orgunimi.it

Photoredox and Electrochemical Synthesis: These emerging techniques offer mild and selective ways to construct and functionalize pyrazole rings, often proceeding under ambient temperature and pressure. mdpi.com Exploring these methods for the synthesis of this compound could lead to more energy-efficient and sustainable processes.

A comparative look at traditional versus emerging synthetic approaches highlights the shift towards sustainability:

| Feature | Traditional Methods | Emerging Sustainable Methods |

| Reaction Conditions | High temperatures, harsh reagents | Mild conditions, ambient temperature |

| Solvents | Volatile organic compounds | Water, ionic liquids, solvent-free |

| Catalysts | Precious metals | Earth-abundant metals, organocatalysts |

| Efficiency | Often multi-step, lower atom economy | One-pot, multi-component, high atom economy |

| Waste Generation | Significant by-products | Minimal waste, cleaner reactions |

Development of Advanced Catalytic Transformations

The bromine atom at the 3-position of this compound serves as a versatile handle for a wide array of catalytic cross-coupling reactions, enabling the introduction of diverse functional groups. mdpi.com Future research will focus on expanding the repertoire of these transformations.

Potential areas of exploration include:

Novel Cross-Coupling Reactions: While established methods like Suzuki, Heck, and Sonogashira couplings are valuable, the development of new catalytic systems will allow for the introduction of an even broader range of substituents at the C3-position. This includes exploring challenging couplings with sterically hindered partners or novel functional groups.

C-H Activation/Functionalization: Direct functionalization of the pyrazole ring's C-H bonds represents a highly atom-economical approach to creating more complex molecules. rsc.org Developing catalytic systems that can selectively activate and functionalize the C-H bonds of this compound, without disturbing the bromo substituent, will be a significant achievement.

Asymmetric Catalysis: For applications in medicinal chemistry and materials science, the synthesis of enantiomerically pure pyrazole derivatives is often crucial. Future efforts will likely involve the development of chiral catalysts to control the stereochemistry of reactions involving this compound, leading to the synthesis of single-enantiomer products.

Mechanistic Insights into Complex Pyrazole Reactions

A deeper understanding of the mechanisms underlying pyrazole-forming and functionalization reactions is essential for optimizing existing methods and designing new, more efficient ones. rsc.org Computational and experimental studies will play a pivotal role in this endeavor.

Key research directions include:

Computational Modeling: Density Functional Theory (DFT) and other computational methods can provide valuable insights into reaction pathways, transition states, and the factors that control regioselectivity and stereoselectivity. rsc.orgrsc.org Applying these tools to reactions involving this compound can help to elucidate complex mechanisms.

In-situ Spectroscopic Analysis: Techniques like NMR and IR spectroscopy can be used to monitor reactions in real-time, allowing for the identification of transient intermediates and the elucidation of reaction kinetics. acs.org

Kinetic Studies: Detailed kinetic analysis can provide quantitative information about reaction rates and the influence of various parameters, such as catalyst loading, temperature, and substrate concentration. nih.gov This information is crucial for optimizing reaction conditions and scaling up processes.

Recent mechanistic studies on pyrazole reactions have revealed intricate pathways, such as the photochemical transposition to imidazole, which is thought to proceed through a conical intersection. nih.govacs.org Understanding such complex transformations at a molecular level will be a key driver of innovation in pyrazole chemistry.

Design and Synthesis of Advanced Functionalized Pyrazole Scaffolds

The versatility of the this compound scaffold makes it an ideal starting point for the construction of more complex and functionally diverse pyrazole-containing molecules. mdpi.comnih.gov

Future research will focus on:

Fused Heterocyclic Systems: The pyrazole ring can be fused with other heterocyclic systems to create novel molecular architectures with unique electronic and biological properties. benthamdirect.comnih.gov The bromo and propyl substituents on the starting pyrazole can be strategically utilized to direct the formation of these fused rings.

Multifunctional Pyrazoles: By combining the reactivity of the bromo group with other functional groups introduced onto the pyrazole ring or the propyl chain, it is possible to create multifunctional molecules with tailored properties. researchgate.netmdpi.com These could find applications as molecular probes, sensors, or building blocks for supramolecular assemblies.

Pyrazole-Based Polymers and Materials: The incorporation of the this compound unit into polymeric structures could lead to the development of new materials with interesting optical, electronic, or thermal properties. The bromo-substituent could serve as a site for post-polymerization modification.

The design and synthesis of these advanced scaffolds will require a combination of innovative synthetic methodologies, advanced catalytic techniques, and a thorough understanding of the underlying reaction mechanisms, positioning this compound as a key player in the future of heterocyclic chemistry.

Q & A

Q. What are the standard synthetic routes for preparing 3-bromo-1-propyl-1H-pyrazole, and how can reaction conditions be optimized for higher yields?

Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Step 1 : Reacting 1-propyl-1H-pyrazole with brominating agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators or light).

- Step 2 : Purification via column chromatography or recrystallization.

Q. Optimization Strategies :

- Use catalysts (e.g., Pd-based complexes) for regioselective bromination .

- Monitor reaction progress with TLC or LC-MS to minimize side products.

- Adjust solvent polarity (e.g., DMF or THF) to enhance solubility of intermediates .

Q. Example Yield Data :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Bromination | NBS, AIBN, CCl₄, 80°C | 60–75% | |

| Purification | Hexane/EtOAc (3:1) | 85% recovery |

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

Answer: Key techniques include:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 1.0–1.2 (propyl CH₃), δ 4.2 (N-CH₂), δ 6.5–7.5 (pyrazole protons) .

- ¹³C NMR : Assignments for Br-substituted carbons (~110–120 ppm) .

- Mass Spectrometry (ESI-MS) : Molecular ion peak at m/z 231.09 (M+H⁺) .

- Elemental Analysis : Validate C, H, N, Br composition (±0.3% deviation) .

Q. What are the stability considerations for this compound under varying storage conditions?

Answer:

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation.

- Moisture Sensitivity : Use desiccants (e.g., silica gel) to avoid hydrolysis of the C-Br bond.

- Thermal Stability : Decomposition observed above 150°C (DSC/TGA data) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

Answer:

- DFT Calculations : Model the electron density at the C-3 bromine site to predict Suzuki-Miyaura coupling efficiency.

- Key Parameters :

- LUMO energy (~–1.5 eV) indicates susceptibility to nucleophilic attack .

- Bond dissociation energy (C-Br: ~65 kcal/mol) guides catalyst selection (e.g., Pd(PPh₃)₄) .

- Validation : Compare computed vs. experimental coupling yields (e.g., 70–85% with aryl boronic acids) .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Answer:

- Challenges : Low melting point (72–79°C) and propensity for oily residues .

- Solutions :

- Use slow evaporation in non-polar solvents (e.g., hexane) at 4°C.

- Co-crystallize with stabilizing agents (e.g., crown ethers) .

- X-ray Crystallography : Confirms bond lengths (C-Br: 1.89 Å) and dihedral angles (<5° deviation from planarity) .

Q. How do mass spectrometry fragmentation patterns elucidate decomposition pathways of this compound?

Answer:

Q. What strategies are employed to design this compound derivatives with enhanced bioactivity?

Answer:

- Structural Modifications :

- Biological Testing :

Q. How are contradictions in reported synthetic yields resolved through mechanistic studies?

Answer:

- Case Study : Discrepancies in Suzuki coupling yields (40% vs. 70%) .

- Root Cause Analysis :

- Oxygen sensitivity of Pd catalysts: Use Schlenk techniques for inert atmospheres.

- Base optimization: Replace K₂CO₃ with Cs₂CO₃ for better solubility in THF .

- Validation : Repeat reactions with controlled variables; report average yields ± SD.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.